Product packaging for 3-Methylcyclopropene(Cat. No.:CAS No. 18631-90-8)

3-Methylcyclopropene

Cat. No.: B13435246
CAS No.: 18631-90-8
M. Wt: 54.09 g/mol
InChI Key: FAPGNCCCFGCZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcyclopropene (3-MCP) is a volatile cyclic alkene serving as a critical reagent in diverse scientific fields, primarily valued for its unique reactivity and inhibitory effects on ethylene responses. In bioorthogonal chemistry , this compound acts as a highly reactive dienophile in inverse-electron-demand Diels-Alder cycloadditions with tetrazines . Its small size makes it an ideal "mini-tag" for metabolic labeling and bioconjugation applications, where it enables rapid, specific reactions in aqueous environments with minimal steric perturbation to the biomolecule of interest . The substituents at the C3 position significantly influence both the reaction rate with tetrazines and the compound's aqueous stability, allowing for tailored probe design . Concurrently, in plant physiology and postharvest research , this compound is recognized as a potent inhibitor of ethylene action . It functions by competitively and irreversibly binding to ethylene receptors in plant tissues, thereby blocking the ethylene signal transduction pathway and delaying processes such as fruit ripening, softening, and senescence . While effective, studies indicate that higher concentrations are required for this compound to achieve the same level of inhibition as its structural isomer, 1-Methylcyclopropene (1-MCP) . This product is provided for research applications only, including chemical biology, probe development, and the study of plant hormone mechanisms. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6 B13435246 3-Methylcyclopropene CAS No. 18631-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18631-90-8

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

IUPAC Name

3-methylcyclopropene

InChI

InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3

InChI Key

FAPGNCCCFGCZKP-UHFFFAOYSA-N

Canonical SMILES

CC1C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methylcyclopropene

Advanced Synthetic Routes to 3-Methylcyclopropene

The synthesis of strained ring systems like cyclopropenes requires specialized chemical strategies. The approaches to forming the this compound structure involve careful control of reaction conditions to favor the formation of the highly strained, three-membered ring.

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex molecules, ensuring that chemical bonds are formed at the correct position and with the desired spatial orientation. youtube.com In the context of cyclopropene (B1174273) synthesis, these principles are often applied in cycloaddition reactions. For instance, the creation of functionalized cyclopropene building blocks can be achieved with high enantioselectivity using silver- or gold-catalyzed reactions of aryldiazoacetates and alkynes. chemistryviews.org Subsequent [2+2] cycloadditions with alkenes, often facilitated by photocatalysts, can proceed with excellent regio- and stereocontrol. chemistryviews.org

While specific, extensively documented examples of stereoselective synthesis for the parent this compound are not prevalent in recent literature, the principles are transferable. A stereo- and regioselective 1,3-dipolar cycloaddition has been established for various substituted cyclopropenes, including 1-methylcyclopropene (B38975), demonstrating that these strained rings can be trapped effectively and predictably. acs.org The factors that govern this selectivity can be elucidated through quantum mechanical calculations, revealing the influence of orbital interactions. acs.org For this compound, which is chiral, achieving stereoselectivity would require a chiral catalyst or reagent to differentiate between the two potential enantiomers during its formation.

Precursor Chemistry and Reaction Pathways

The synthesis of cyclopropenes generally follows two main pathways: the transition-metal-catalyzed addition of carbenoids to alkynes and the 1,2-elimination of hydrogen halides from cyclopropyl (B3062369) halide precursors. researchgate.net

A known laboratory method for preparing this compound is the one-step synthesis developed by Köster et al., although specific details of this particular procedure are not broadly elaborated in recent studies. acs.org A more general and illustrative pathway involves the reaction of a carbene or carbenoid with an alkyne. For this compound, this would conceptually involve the addition of methylene (B1212753) to propyne. A related, documented synthesis is that of 1,2-diphenyl-3-methylcyclopropene, which is formed from the reaction of phenylchlorocarbene (generated from phenylchlorodiazirine) with 1-phenyl-1-propyne, followed by elimination of hydrogen chloride with a base like potassium tert-butoxide. orgsyn.org

Another significant route involves the 1,2-elimination from a substituted cyclopropane (B1198618). For example, 3,3-disubstituted cyclopropenes can be prepared from the corresponding bromocyclopropanes through a base-assisted elimination, a reaction that can be improved by using a phase-transfer catalyst like 18-crown-6. researchgate.net The synthesis of various 1-methyl-3-substituted cyclopropenes has been described, starting from precursors that can be converted into the cyclopropane ring, which is then desaturated to form the cyclopropene. nih.govescholarship.org

Scalable Synthesis Development for Methylcyclopropene Scaffolds

Developing a scalable synthesis—one that is efficient for producing gram quantities or more—is crucial for compounds intended for broader applications. mdpi.com Key attributes of a scalable process include speed, high yield, and the use of readily available, cost-effective reagents. mdpi.com For highly strained and volatile compounds like methylcyclopropenes, scalability presents significant challenges related to safety, stability, and purification.

While specific literature on the large-scale synthesis of this compound is limited, principles can be drawn from the development of scalable processes for other complex molecules containing cyclopropane rings. researchgate.net Such developments often focus on optimizing catalyst systems, reaction conditions (temperature, pressure, solvent), and purification methods to ensure both efficiency and safety. For methylcyclopropene scaffolds, this could involve flow chemistry techniques to control reaction exotherms and handle potentially unstable intermediates. The development of robust precursor synthesis, such as methods to produce 1-methyl-1-hydroxy-2-(trialkylsilyl)cyclopropanes, which can be converted to 1-methylcyclopropene, points toward pathways that could be optimized for scale. google.comgoogle.com

Gas-Phase Formation and Reaction Mechanisms

Beyond laboratory synthesis, this compound is known to form in the gas phase through highly specific radical reactions. These processes are of fundamental interest in physical organic chemistry and astrochemistry.

Methylidyne Radical Reactions with Propylene (B89431) Leading to this compound

Crossed molecular beam experiments have demonstrated that this compound can be formed via the gas-phase reaction of the methylidyne radical (CH) with propylene (CH₃CHCH₂). osti.govacs.org This reaction is notable for being barrierless, meaning it can proceed efficiently even at the extremely low temperatures found in interstellar environments. acs.orgnih.gov

ParameterValueSource(s)
ReactantsMethylidyne Radical (CH) + Propylene (CH₃CHCH₂) researchgate.net, acs.org
Collision Energy19.3 kJ mol⁻¹ osti.gov, nih.gov
Overall Reaction Exoergicity168 ± 25 kJ mol⁻¹ nih.gov
Calculated Exoergicity for this compound143 kJ mol⁻¹ acs.org
Key Products1-Methylcyclopropene, this compound, Atomic Hydrogen aip.org, acs.org

Investigation of High-Energy Reaction Intermediates

The gas-phase reaction between the methylidyne radical and propylene proceeds through a distinct, high-energy intermediate. acs.org Ab initio electronic structure and statistical calculations, combined with experimental data, have identified this intermediate as a cyclic doublet C₄H₇ radical. nih.govresearchgate.net

This C₄H₇ intermediate is formed barrierlessly and has a lifetime that is longer than its rotational period, allowing for some degree of energy redistribution before decomposition. nih.gov However, the subsequent decay is a non-statistical unimolecular process. acs.org The intermediate loses a hydrogen atom through a tight exit transition state to form the stable C₄H₆ isomers, 1-methylcyclopropene and this compound. nih.govresearchgate.net The potential energy surface calculations show that all transition states involved in this pathway lie below the energy of the initial reactants, which is why the reaction can occur spontaneously in low-temperature environments. acs.orgnih.gov The study of the this compound cation has also revealed complex reaction paths involving multiple stable wells and transition states on the way to dissociation products. acs.org

Intermediate/Transition StateDescriptionEnergy CharacteristicSource(s)
Cyclic C₄H₇ IntermediateFormed from barrierless addition of CH to propylene.Located at -345 to -346 kJ mol⁻¹ below reactants. researchgate.net
Exit Transition StateThe energy barrier for H atom loss from the intermediate.Located 9-15 kJ mol⁻¹ above the final products. researchgate.net
This compound IonHigh-energy intermediate in the dissociation of C₄H₆⁺ ions.Adiabatic ionization energy of 9.28 ± 0.05 eV. acs.org

Derivatization Strategies for this compound Analogues

The development of new this compound analogues often involves targeted synthetic protocols to introduce specific functionalities. These modifications can significantly influence the compound's stability and reactivity in subsequent chemical transformations.

The functionalization at the C3 position of 1-methylcyclopropene has been a subject of considerable investigation. The substituents at this position have a pronounced effect on the reactivity of the cyclopropene ring, particularly in reactions such as the Diels-Alder cycloaddition with tetrazines. nih.gov

Protocols have been developed for the synthesis of various 1-methyl-3-substituted cyclopropenes from commercially available precursors. nih.gov These methods allow for the introduction of a range of functional handles. It has been observed that the nature of the substituent at C3 can modulate the reaction rates with tetrazines over two orders of magnitude. nih.gov For instance, an amidomethyl group at the C3 position has been shown to yield a class of cyclopropene tags that exhibit faster reaction rates with tetrazines compared to previously reported analogues, while also maintaining stability in aqueous environments in the presence of thiols. nih.gov

Computational studies have provided insights into the effect of C3 substituents on the activation barriers of cycloadditions with tetrazine. nih.gov These calculations have corroborated experimental findings, showing that various substituents at the C3 position can increase the activation barrier compared to unsubstituted methylcyclopropene. nih.gov The cycloaddition is generally favored on the face opposite to the C3 substituent. nih.gov

The stability of these functionalized cyclopropenes is also a critical factor. While some derivatives, such as those with alcohol functionalities, may exhibit high reactivity, they can be unstable in aqueous solutions. nih.gov Conversely, other derivatives, like 3-carbamoyl-1-methylcyclopropene, show high stability but are less reactive. nih.gov

EntryCyclopropene DerivativeSecond-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹)Aqueous Stability
13-Hydroxymethyl-1-methylcyclopropene-Unstable, decomposes in 10.5 h in D₂O/[D₆]DMSO (4:1) at RT
23-Amidomethyl-1-methylcyclopropene0.65Stable
33-Carbamoyloxymethyl-1-methylcyclopropene~0.33Stable
41-Methyl-3-cyclopropenecarboxylic acidSlower than entry 2Unstable in aqueous solvent at 37 °C
5Amide from 1-methyl-3-cyclopropenecarboxylic acidSignificantly lower than entry 4Greatly improved stability
6Secondary amine from 3-aminomethyl-1-methylcyclopropeneReduced rateStable
7Secondary amine from 3-aminomethyl-1-methylcyclopropeneReduced rateStable
83-Carbamoyl-1-methylcyclopropeneSluggishHighly stable

Data sourced from a study on 1-methyl-3-substituted cyclopropenes. nih.gov

The synthesis of cyclopropene carboxylic acid derivatives has been explored to create stable and reactive building blocks for further synthetic transformations. While simple cycloprop-2-ene carboxylates can be unstable for long-term storage, their oxazolidinone derivatives have been found to be crystalline and stable over extended periods. nih.govscispace.com These stable derivatives remain reactive as dienophiles in Diels-Alder reactions, exhibiting high stereoselectivity. nih.govscispace.com

A scalable synthesis of 3-(cycloprop-2-en-1-oyl)-oxazolidinones has been developed starting from acetylene (B1199291) and ethyl diazoacetate. nih.govscispace.com These compounds serve as valuable precursors for various diastereoselective syntheses. For example, they react with dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) to yield Diels-Alder adducts with high yields and endo-selectivity. nih.govscispace.com

Another class of derivatives, cyclopropene-3-carboxamides, has also been synthesized. researchgate.net An efficient protocol for the preparation of these compounds from the corresponding bromocyclopropanes has been demonstrated, expanding the library of available functionalized 3,3-disubstituted cyclopropenes. researchgate.net

Reactant 1Reactant 2ProductYield (%)
3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-oneCyclopentadiene3-(Tricyclo[3.2.1.0²˒⁴]oct-6-en-3-oyl)-3H-benzooxazol-2-one95
3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one1,3-Cyclohexadiene3-(Tricyclo[3.2.2.0²˒⁴]non-6-en-3-oyl)-3H-benzooxazol-2-one93
3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one(E)-1,3-Octadiene3-[rel-(1R,2R,6R,7R)-2-Butyl-bicyclo[4.1.0]hept-3-en-1-oyl]-3H-benzooxazol-2-one64

Data represents the yields of Diels-Alder reactions of a stable cyclopropene carboxylic acid derivative. nih.govscispace.com

Significant efforts have been directed towards the synthesis of nitrogen-containing cyclopropene derivatives due to their potential biological activities and utility in medicinal chemistry. dicp.ac.cnnih.govutas.edu.au

A notable method involves the copper-catalyzed hydroamination of cyclopropenes with pyrazoles. dicp.ac.cnnih.gov This approach provides chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol under mild reaction conditions. dicp.ac.cnnih.gov The reaction is catalyzed by an earth-abundant copper catalyst and proceeds via a proposed five-centered aminocupration mechanism. dicp.ac.cnnih.gov The use of bulky chiral phosphine (B1218219) ligands, such as (R,R)-i-Pr-Duphos, has been shown to be effective in achieving high enantioselectivity. dicp.ac.cn

The scope of this reaction has been explored with various substituted pyrazoles and cyclopropenes. nih.gov Symmetric pyrazoles generally afford the products with high enantioselectivity. nih.gov The electronic properties of substituents on the phenyl ring of the cyclopropene have a negligible impact on the enantioselectivity and reactivity. nih.gov

Another strategy for introducing nitrogen is through the formal C(sp³)–H amination of trimethylsilyl-substituted cyclopropenes. rsc.orgnih.gov This reaction proceeds through a tandem regioselective ene reaction with an azodicarboxylate to form a hydrazodicarboxylate intermediate, which then undergoes a site-selective allylic transposition. rsc.orgnih.gov

Furthermore, the synthesis of cyclopropene amine compounds has been reported, for instance, through the reaction of 2,3-dibromopropene (B1205560) with dimethylamine (B145610) followed by subsequent steps to form the cyclopropene ring. google.com

PyrazoleCyclopropeneProductYield (%)Enantiomeric Ratio (er)
Pyrazole1-Methyl-2-phenylcyclopropeneN-(1-Methyl-2-phenylcyclopropyl)pyrazole9090:10
3,5-Dimethylpyrazole1-Methyl-2-phenylcyclopropeneN-(1-Methyl-2-phenylcyclopropyl)-3,5-dimethylpyrazole9491:9
4-Methylpyrazole1-Methyl-2-phenylcyclopropeneN-(1-Methyl-2-phenylcyclopropyl)-4-methylpyrazole8599:1
Pyrazole1-(p-Tolyl)cyclopropeneN-(1-Methyl-2-(p-tolyl)cyclopropyl)pyrazole8994:6
Pyrazole1-(4-Chlorophenyl)cyclopropeneN-(1-(4-Chlorophenyl)-2-methylcyclopropyl)pyrazole6092:8

Selected results from the copper-catalyzed hydroamination of cyclopropenes with pyrazoles. dicp.ac.cnnih.gov

The reactivity of silyl-substituted cyclopropenes in amination reactions has been a focus of both experimental and theoretical studies. A formal C–H amination of trimethylsilyl-substituted cyclopropenes using azodicarboxylates has been developed. rsc.orgnih.govrsc.org This process involves a tandem regioselective ene reaction followed by a site-selective allylic transposition of the resulting hydrazodicarboxylate intermediate. rsc.org

Theoretical studies using DFT calculations have elucidated the mechanism of this C–H amination. acs.org The calculations suggest that the initial Alder-ene reaction is a stepwise process. The regioselectivity is determined by the electronic effects of the substituents, with the C1 position of 1-silyl-2-methylcyclopropene being more negatively charged and thus more reactive towards the electrophilic azodicarboxylate. acs.org The subsequent allylic transposition is a concerted acs.orgCurrent time information in Bangalore, IN.-migration of the hydrazodicarboxylate group. acs.org Steric repulsion between the silyl (B83357) group and the hydrazodicarboxylate moiety is proposed to be the driving force for this transposition. acs.org The calculated energy barrier for the rate-determining acs.orgCurrent time information in Bangalore, IN.-migration from an intermediate with a C1–N bond is 21.1 kcal/mol. acs.org

The enantioselective hydroamination of 1-silyl-substituted cyclopropenes has also been achieved using a copper-hydride catalyzed process with O-benzoylhydroxylamines as oxidants and silanes as the stoichiometric reductant. nih.gov These methodologies highlight the utility of silyl cyclopropenes as versatile intermediates for the synthesis of complex aminated cyclopropane structures.

Mechanistic Investigations of 3 Methylcyclopropene Action in Biological Systems Non Human/non Clinical

Molecular Interactions with Ethylene (B1197577) Receptors in Plants

The action of 3-methylcyclopropene as an ethylene antagonist is initiated at the molecular level through its interaction with ethylene receptors. These receptors, located in the endoplasmic reticulum membrane, are the gatekeepers of ethylene signaling in plants. researchgate.netcsic.es The binding of ethylene or its antagonists to these receptors is a critical step that dictates the downstream physiological responses. nih.govresearchgate.net

Comparative Binding Efficacy with 1-Methylcyclopropene (B38975) and other Cyclopropenes

Research has demonstrated that while this compound is an effective ethylene antagonist, its binding efficacy can differ from other cyclopropene (B1174273) derivatives, most notably 1-methylcyclopropene (1-MCP). researchgate.net 1-MCP is recognized as one of the most active derivatives of cyclopropene that binds to the ethylene receptor site. google.com Studies comparing various cyclopropenes have shown that substitutions on the cyclopropene ring influence their activity. ishs.org

For instance, a comparison between cyclopropene (CP), 1-MCP, and 3,3-dimethylcyclopropene (3,3-DMCP) revealed that CP and 1-MCP are significantly more active on a concentration basis than 3,3-DMCP. researchgate.net In bananas, both CP and 1-MCP were effective at concentrations around 0.5 nL/L, whereas 3,3-DMCP required a much higher concentration of 1 µL/L to achieve a protective effect. researchgate.net Similarly, in carnation flowers, protection against ethylene was achieved with 0.5 nL/L of CP or 1-MCP, while 1 µL/L of 3,3-DMCP was needed. researchgate.net This suggests that the methyl group at the 1-position enhances binding affinity compared to the dimethyl substitution at the 3-position. The relative effectiveness of this compound has also been noted in the context of these structure-activity relationships. acs.orgoup.com

The duration of the antagonistic effect also varies among cyclopropenes, which is likely related to how long they remain bound to the receptor. sinica.edu.tw Bananas treated with CP and 1-MCP regained sensitivity to ethylene after 12 days, while those treated with 3,3-DMCP became sensitive after only 7 days. researchgate.net This difference in the duration of action points to variances in the dissociation rates of these compounds from the ethylene receptors. sinica.edu.tw

Interactive Table: Comparative Efficacy of Cyclopropene Derivatives

Compound Effective Concentration (Bananas) Duration of Protection (Bananas) Effective Concentration (Carnations)
Cyclopropene (CP) ~0.5 nL/L 12 days 0.5 nL/L
1-Methylcyclopropene (1-MCP) ~0.7 nL/L researchgate.net 12 days researchgate.net 0.5 nL/L researchgate.net
3,3-Dimethylcyclopropene (3,3-DMCP) 1 µL/L 7 days 1 µL/L

Receptor Deactivation Mechanisms and Signal Transduction Interruption

Ethylene receptors, such as ETR1, are negative regulators of the ethylene signaling pathway. researchgate.netusp.br In the absence of ethylene, the receptors are in an active state and promote the activity of the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase. researchgate.netusp.br CTR1, in turn, suppresses the downstream ethylene response pathway. oup.comusp.br

When ethylene binds to its receptors, it induces a conformational change that inactivates the receptor. usp.br This inactivation of the receptor leads to the deactivation of CTR1, which relieves the suppression of the ethylene signaling pathway, allowing for the expression of ethylene-responsive genes. researchgate.netusp.br

This compound, like 1-MCP, acts as a competitive inhibitor by binding to the ethylene receptors. wikipedia.orgdoraagri.com It is believed that cyclopropenes bind to the Cu(I) ion within the receptor's binding site, similar to ethylene. acs.org By occupying the receptor site, this compound prevents ethylene from binding and initiating the signaling cascade. wikipedia.orgnih.gov This binding is thought to be very tight, and in the case of some cyclopropenes, practically irreversible, effectively "locking" the receptor in its active, signal-repressing state. wikipedia.orgsrce.hr This interruption of signal transduction prevents the downstream physiological effects of ethylene, such as ripening and senescence. doraagri.com The prolonged action of some cyclopropenes is attributed to their very slow dissociation from the receptor, which can be contrasted with ethylene's rapid diffusion from the binding site. acs.orgsinica.edu.tw

Structure-Activity Relationships Governing Receptor Affinity in Plants

The affinity of cyclopropene derivatives for the ethylene receptor is heavily influenced by their molecular structure. ishs.orgcore.ac.uk The high strain of the cyclopropene ring is a key feature contributing to its ability to bind to the receptor. sinica.edu.tw The presence and position of substituents on the cyclopropene ring can significantly alter binding affinity and the duration of the inhibitory effect. ishs.org

Studies on a series of 1-alkane substituted cyclopropenes have shown that increasing the chain length at the 1-position can enhance the duration of protection against ethylene. researchgate.net For example, while 1-methylcyclopropene protects bananas for 12 days, 1-decylcyclopropene can provide protection for up to 36 days. researchgate.net This suggests that the alkyl chain contributes to the stability of the compound-receptor complex.

The position of the methyl group is also critical. The high activity of 1-methylcyclopropene compared to 3,3-dimethylcyclopropene indicates that substitution at the double bond is more favorable for strong binding than substitution on the methylene (B1212753) carbon of the ring. researchgate.net This is likely due to the specific steric and electronic environment of the receptor's binding pocket. The ethylene binding site is thought to be asymmetric, which could also influence the interaction with different substituted cyclopropenes. nih.gov The interaction is believed to involve the copper ion cofactor within the receptor, and it has been proposed that the cyclopropene could potentially react with the copper to form a carbenoid, leading to covalent modification and inactivation of the receptor. chemrxiv.org

Downstream Physiological and Biochemical Responses in Plants

The binding of this compound to ethylene receptors triggers a cascade of downstream physiological and biochemical changes in plants, primarily by inhibiting the normal processes regulated by ethylene.

Modulation of Ripening Processes in Climacteric Fruits

In climacteric fruits, the onset of ripening is associated with a sharp increase in ethylene production and respiration. nih.gov Ethylene coordinates the expression of genes involved in ripening, leading to changes in color, texture, flavor, and aroma. csic.es

By blocking ethylene perception, this compound can effectively delay these ripening processes. ishs.orgresearchgate.net For example, treatment with cyclopropene derivatives like 1-MCP has been shown to delay the softening, color development, and loss of acidity in a variety of climacteric fruits such as apples, bananas, tomatoes, and avocados. researchgate.netdpi.qld.gov.aunih.gov In sapodilla fruit, 1-MCP treatment delayed the increase in respiration and ethylene production, as well as the activity of the cell wall-degrading enzyme polygalacturonase. srce.hr Similarly, in 'Hass' avocados, 1-MCP delayed ripening and influenced the development of exocarp color by affecting the accumulation of anthocyanins. cabidigitallibrary.org

The effectiveness of these compounds can be influenced by the fruit species, cultivar, and maturity stage at the time of treatment. nih.govcabidigitallibrary.org While this compound is generally effective, its potency may be lower than that of 1-MCP, requiring higher concentrations or resulting in a shorter period of protection. researchgate.net

Interactive Table: Effect of 1-MCP on Ripening Parameters of Climacteric Fruits

Fruit Effect of 1-MCP Treatment Reference
Sapodilla Delayed increase in respiration, ethylene production, and polygalacturonase activity. srce.hr
'Hass' Avocado Delayed ripening and influenced exocarp color development. cabidigitallibrary.org
Banana Protected from ethylene-induced ripening for up to 12 days. researchgate.net
Tomato Protected from ethylene-induced ripening for 8 days. researchgate.net

Influence on Senescence and Abscission in Horticultural Crops

Ethylene plays a crucial role in promoting senescence (aging) and abscission (shedding) of flowers, leaves, and fruits. oup.comdpi.qld.gov.au In many horticultural crops, particularly cut flowers and ornamental plants, ethylene exposure can lead to premature wilting, petal shattering, and leaf yellowing, significantly reducing their post-harvest life. nih.govishs.org

This compound, by inhibiting ethylene action, can delay these senescence and abscission processes. ishs.org Treatment with cyclopropenes has been shown to extend the vase life of cut flowers like carnations and the display life of potted plants. researchgate.netresearchgate.net For instance, 1-MCP treatment effectively protects carnations from the detrimental effects of ethylene. researchgate.net In citrus, 1-MCP has been shown to reduce unwanted defoliation and fruitlet loss caused by the application of ethephon, an ethylene-releasing agent used to loosen mature fruit for mechanical harvesting. cabidigitallibrary.org This demonstrates the ability of cyclopropene compounds to selectively inhibit detrimental ethylene responses while allowing for desired agricultural practices. The application of these inhibitors helps maintain the quality and extends the marketability of various horticultural products. ishs.org

Alterations in Plant Metabolic Pathways Post-Treatment

Treatment with 1-methylcyclopropene (1-MCP) significantly influences the dynamics of carbohydrate metabolism in plant tissues, particularly in harvested fruits. By inhibiting ethylene-driven ripening processes, 1-MCP can delay the typical changes in sugar profiles, thereby affecting fruit quality and longevity.

In hardy kiwifruit (Actinidia arguta), 1-MCP treatment was found to delay the degradation of complex carbohydrates. researchgate.net This was achieved by reducing the activity of enzymes related to carbohydrate metabolism, which resulted in treated fruit maintaining higher levels of starch and sucrose (B13894), while showing lower levels of glucose, fructose, and sorbitol. researchgate.net Similarly, in yellow peaches stored at non-chilling temperatures, 1-MCP treatment helped maintain higher levels of soluble carbohydrates. nih.gov This effect was linked to the upregulation of sucrose phosphate (B84403) synthase (involved in sucrose synthesis) and the downregulation of hexokinase (involved in sugar breakdown). nih.gov

Table 1: Effect of 1-MCP Treatment on Carbohydrate Profiles in Various Fruits

Fruit SpeciesEffect on StarchEffect on SucroseEffect on Glucose & FructoseReference
Hardy Kiwifruit (Actinidia arguta)Higher levels maintainedHigher levels maintainedLower levels observed researchgate.net
Yellow Peach (Prunus persica)Not specifiedHigher levels maintained (via upregulation of PpSPS1/2)Not specified nih.gov
Cotton (Gossypium hirsutum) (Water-stressed pistils)Not specifiedDecreased contentNot specified scirp.org
Mango (Mangifera indica)Degradation delayedIncrease in Total Soluble Solids (TSS) delayed frontiersin.org

As a potent inhibitor of ethylene perception, 1-MCP directly influences the expression of genes central to the ethylene biosynthesis and signal transduction pathways. Ethylene production in plants is primarily regulated by two key enzymes, ACC synthase (ACS) and ACC oxidase (ACO), which are encoded by multigene families. plos.orgashs.org

Post-harvest treatment with 1-MCP has been shown to suppress the expression of key ethylene biosynthesis genes. In pears, 1-MCP treatment repressed the expression of PcACS1 and PcACO1 genes. actapol.net A similar down-regulation of ACS and ACO gene expression is a common observation in many climacteric fruits following 1-MCP application, leading to reduced ethylene production. ashs.org

Furthermore, 1-MCP alters the expression of genes involved in the ethylene signaling cascade. This cascade includes ethylene receptors (ETR), constitutive triple response 1 (CTR1), and various transcription factors like Ethylene Insensitive 3 (EIN3) and Ethylene Response Factors (ERFs). plos.org In mulberry fruit, 1-MCP treatment inhibited the transcription of ethylene receptor-like genes (MaETR-like) and MaCTR1. plos.orgnih.gov In peach fruit, a genome-wide analysis using RNA-sequencing identified numerous ERF genes whose expression was significantly altered by 1-MCP treatment. actapol.net Some ERF genes were inhibited, while others were up-regulated, indicating diverse and complex regulatory roles during fruit ripening and senescence. actapol.net This differential expression highlights that ERFs can act as both positive and negative regulators of ethylene-dependent processes, and 1-MCP's effect is mediated through modulating their activity. actapol.net

Table 2: Influence of 1-MCP on Ethylene-Related Gene Expression

Gene FamilySpecific Gene ExamplesPlant SpeciesEffect of 1-MCP TreatmentReference
ACC Synthase (ACS)PcACS1PearRepressed expression actapol.net
ACC Oxidase (ACO)PcACO1PearRepressed expression actapol.net
Ethylene Receptors (ETR)MaETR-like genesMulberryInhibited transcription plos.orgnih.gov
PcETR1PearPromoted expression actapol.net
Constitutive Triple Response (CTR)MaCTR1MulberryInhibited transcription plos.orgnih.gov
Ethylene Response Factor (ERF)Multiple (e.g., Prupe.5G117800)PeachInhibited or up-regulated depending on the specific gene actapol.net

Cross-Talk with Other Plant Hormonal Pathways (e.g., Auxin)

The regulation of plant physiological processes, such as fruit ripening, is not governed by a single hormone but by a complex network of interactions, or "cross-talk," between multiple hormonal pathways. maxapress.comresearchgate.net While 1-MCP's primary action is to block ethylene perception, this intervention has significant downstream consequences for other hormonal pathways, most notably that of auxin. maxapress.com

Research in apple cultivars has demonstrated a distinct interplay between ethylene and auxin during post-harvest ripening. maxapress.com When the normal climacteric ripening process was inhibited by 1-MCP, it not only affected ethylene production and related quality traits but also induced a de-novo accumulation of auxin. maxapress.com Transcriptome analysis revealed that blocking ethylene receptors with 1-MCP triggered a significant transcriptional reprogramming, with many differentially expressed genes being assigned to plant hormone signal transduction, particularly for auxin and ethylene. maxapress.com This suggests that when the ethylene signal is blocked, the plant may attempt to compensate or restore normal ripening progression by modulating auxin synthesis and signaling. maxapress.com Specifically, the study highlighted the activation of GH3 and ILL genes, which are key to managing auxin homeostasis. maxapress.com

This hormonal cross-talk is a critical aspect of the plant's response to stress and developmental cues. oup.com The balance between auxin and ethylene is particularly important in regulating abscission (the shedding of organs like fruits or leaves). oup.com By disrupting ethylene signaling, 1-MCP can alter this balance, which in turn affects a suite of developmental processes beyond simple ripening delay.

Factors Influencing Efficacy and Duration of Action

The stability of 1-MCP is a critical factor for its successful application, as it is an unstable gas under normal environmental conditions. rsc.org Temperature is a significant parameter; the compound's release and degradation are more rapid at elevated temperatures. herts.ac.uk To overcome its inherent instability and gaseous nature, 1-MCP is typically formulated as a powder where it is encapsulated within alpha-cyclodextrin (B1665218) molecules. fao.org This inclusion complex is stable and allows for safe storage and handling. fao.org The active 1-MCP gas is released only when the powder is dissolved in water, as water molecules displace the 1-MCP from the cyclodextrin (B1172386) complex. fao.org

The stability of the formulation is robust under typical storage conditions. One commercial product is reported to be stable for one year when stored at 25°C in its sealed container. publications.gc.ca The compound itself is expected to break down quickly in the open environment through chemical reactions in the air and is not expected to be persistent. publications.gc.ca Newer formulations, such as microcapsule oil dispersions, are being developed to allow for a more controlled release of the gas, potentially enabling its use in open environments like fields, which is a departure from its traditional use in enclosed spaces like storage rooms. rsc.org

The effectiveness of 1-MCP is not uniform across all plants; it is highly dependent on the plant's genotype (species and cultivar) and its developmental or maturity stage at the time of treatment. frontiersin.org Different cultivars of the same species can exhibit varied sensitivity to both ethylene and, consequently, to 1-MCP. frontiersin.orgbibliotekanauki.plashs.org

Studies on potted foliage plants demonstrated significant genetic variation in ethylene sensitivity; some genotypes were injured by low ethylene concentrations while others were insensitive, meaning the benefit of 1-MCP treatment varies greatly among them. ashs.org In mangoes, the response to 1-MCP was significantly affected by the cultivar and the fruit's maturity stage at harvest. frontiersin.org Fruits treated at an earlier stage of maturity (mature green) showed a more pronounced delay in ripening and a greater extension of shelf life compared to those treated at a more advanced maturity stage. frontiersin.org This is because as ripening progresses, the fruit produces more ethylene and develops a higher density of ethylene receptors, potentially making the 1-MCP treatment less effective if applied too late. frontiersin.orgsciopen.com The extended flowering time of certain crops, like teff, can also complicate the application of 1-MCP, as panicles at different developmental stages respond differently to the treatment. biorxiv.org Therefore, optimizing the application of 1-MCP requires careful consideration of the specific crop's genetic and developmental characteristics. bibliotekanauki.plsciopen.com

Table 3: Examples of Genotype and Developmental Stage Dependency of 1-MCP Efficacy

Plant Species/CultivarKey FindingReference
Mango (Mangifera indica) 'Tommy Atkins'Response is significantly affected by maturity stage; earlier maturity shows a better response. frontiersin.org
Japanese Pear (Pyrus pyrifolia) 'Shizukisui'The interactive effect of 1-MCP and maturity stage significantly influenced changes in peel color. bibliotekanauki.pl
Potted Foliage Plants (Various genotypes)Responsiveness to ethylene and thus the benefit of 1-MCP varies considerably among genotypes. For example, Aglaonema 'Mary Ann' is sensitive while Asplenium nidus is insensitive. ashs.org
Teff (Eragrostis tef)Ineffective when applied to whole plants due to extended flowering time and differing responses of panicles at various developmental stages. biorxiv.org
Cut Flowers (Various species)Efficacy is dependent on factors including genotype and the specific flower stage at treatment. sciopen.com

Derivatives, Analogues, and Advanced Cyclopropene Systems for Research Applications

Design and Synthesis of Novel 3-Methylcyclopropene Derivatives

The inherent reactivity and small size of the cyclopropene (B1174273) ring make it an attractive scaffold for chemical innovation. Researchers have focused on designing and synthesizing novel derivatives of this compound to enhance stability, improve reaction kinetics, and introduce new functionalities for specific research applications. These synthetic efforts often begin with commercially available precursors, making the development of these specialized molecules more accessible. nih.gov

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org this compound derivatives have emerged as exceptional bioorthogonal chemical reporters, often referred to as "mini-tags," due to their small size and high reactivity in specific ligation reactions. nih.govrsc.org

The primary application for these reporters is in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine probes. beilstein-journals.orgnih.gov This catalyst-free cycloaddition is rapid and highly selective, allowing for the precise labeling of biomolecules. nih.gov Researchers have synthesized various 1-methyl-3-substituted cyclopropenes with functional handles at the C3 position to facilitate attachment to molecules of interest, such as lipids, glycans, proteins, and nucleic acids. nih.govbeilstein-journals.orgchinesechemsoc.org For instance, cyclopropene tags have been developed for labeling proteins and glycans, and for dual-labeling of DNA in combination with other bioorthogonal reactions like photoclick chemistry. nih.govnih.govresearchgate.net

Synthetic modifications to the cyclopropene scaffold are crucial for optimizing its properties as a reporter. By altering the substituents, researchers can fine-tune the balance between aqueous stability and reactivity. nih.gov For example, the development of a 3-amidomethyl substituted methylcyclopropene tag resulted in a reporter that reacts twice as fast as previously reported derivatives while maintaining excellent stability. nih.govsemanticscholar.org These advancements enable more sensitive and efficient tracking of small molecules and biomolecules in live cells. nih.gov

A significant practical challenge for many cyclopropene compounds, including the widely used ethylene (B1197577) antagonist 1-methylcyclopropene (B38975) (1-MCP), is their high volatility. researchgate.netresearchgate.net This property typically restricts their application to enclosed systems where the gas can be contained. researchgate.net To overcome this limitation for research in open environments, non-volatile formulations have been developed.

One successful strategy involves synthesizing cyclopropene derivatives with higher molecular weights and different physical properties. researchgate.net A key example is N,N-dipropyl(1-cyclopropenylmethyl)amine (DPCA), a non-volatile cyclopropene. researchgate.netspkx.net.cn This compound can be formulated as a salt by diluting it with a weak acid, such as acetic or carbonic acid. researchgate.net The resulting salt is non-volatile and can be applied as a spray or a dip, greatly expanding its utility for agricultural and horticultural research outside of sealed containers. researchgate.netsciopen.com These formulations have proven effective in blocking ethylene responses in various plants, demonstrating that the core antagonistic activity of the cyclopropene ring is retained in these more user-friendly forms. researchgate.net

Comparative Studies with Related Cyclopropenes and Cycloolefins

Understanding the structure-activity relationship is fundamental to designing effective molecular tools. Comparative studies of this compound with other cyclopropenes and cycloolefins have provided crucial insights into how structural modifications influence biological and chemical activity.

The substitution pattern on the cyclopropene ring has a dramatic effect on its stability and reactivity. nih.govnih.gov Studies have systematically evaluated how substituents at different positions influence the rate of bioorthogonal reactions.

C1-Substitution: An alkyl group at the C1 position, as in 1-methylcyclopropene, is known to stabilize the otherwise highly unstable cyclopropene ring. researchgate.net

C3-Substitution: The nature of the substituent at the C3 position significantly impacts the rate of cycloaddition with tetrazines. Rates can vary by over two orders of magnitude depending on the specific functional group. nih.gov For example, an amide derived from 3-aminomethyl-1-methylcyclopropene reacts approximately twice as fast as the corresponding 3-carbamoyloxymethyl-1-methylcyclopropene. nih.gov

C3,3-Disubstitution: Introducing two substituents at the C3 position, as in 3,3-dimethylcyclopropene, drastically slows the reaction rate with tetrazines. researchgate.net This is attributed to steric hindrance, which prevents the tetrazine from accessing either face of the dienophile. The reaction rate for 3,3-dimethylcyclopropene is over three orders of magnitude slower than that of unsubstituted cyclopropene. nih.govresearchgate.net

These findings underscore the importance of precise structural design in creating cyclopropene derivatives with optimal properties for specific applications.

In pharmacology and biochemistry, an agonist is a substance that binds to a receptor and activates it to produce a biological response. buzzrx.com Conversely, an antagonist binds to a receptor but blocks it, preventing the natural agonist from binding and eliciting a response. buzzrx.com

The biological activity of cyclopropene derivatives can be tailored to be either agonistic or antagonistic based on their structure. The most studied example is their interaction with ethylene receptors in plants. Ethylene, a natural plant hormone, is the agonist. Cyclopropene compounds, including this compound, are known to act as potent ethylene antagonists. acs.org They are believed to bind irreversibly to the copper(I) cofactor in the ethylene receptor's binding site, thereby blocking ethylene from binding and triggering responses like ripening or senescence. acs.org The unsaturated π-bond and high ring strain of the cyclopropene are crucial for this inhibitory function. acs.org

Interestingly, the electronic nature of substituents on a cyclopropane (B1198618) ring can distinguish between agonist and antagonist activity at other types of receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs). marquette.edu In studies on chiral cyclopropane ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), derivatives were found to act as partial agonists, meaning they produce a response but also partially block the full agonist. nih.gov These compounds showed high potency as agonists at α4β2-nAChRs but had no agonist or antagonist activity at other nAChR subtypes, demonstrating that specific substitution patterns can lead to high receptor selectivity. nih.gov

Hybrid Cyclopropene Structures in Advanced Chemical Synthesis

The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane ring and the added strain of the double bond in cyclopropenes make them unique and powerful building blocks in organic synthesis. unl.pt Their tendency to undergo ring-opening reactions is a driving force for constructing more complex molecular architectures. beilstein-journals.org

Cyclopropene derivatives are ideal substrates for ring-rearrangement metathesis (RRM) processes. beilstein-journals.org For example, 1,6-cyclopropenynes can undergo a tandem sequence of reactions to generate 3-pyrroline (B95000) derivatives in a single step. beilstein-journals.org This methodology provides efficient access to valuable heterocyclic scaffolds. beilstein-journals.org

Furthermore, catalytically generated cyclopropenium cations, which are aromatic and highly stable three-membered rings, serve as versatile intermediates. nih.govacs.org These cations can react with a wide range of nucleophiles to regioselectively form complex tri- and tetrasubstituted cyclopropenes that are difficult to synthesize using other methods. nih.govacs.org This approach opens new pathways to pharmaceutical-relevant scaffolds and complex natural products. nih.govrsc.org The use of hybrid catalysts, which combine different catalytic moieties, has also been applied to cyclopropanation reactions, further expanding the synthetic utility of these strained rings. mdpi.com

Methylcyclopropanation Reactions in Complex Molecule Synthesis

The construction of molecules containing a methylcyclopropane (B1196493) unit is a significant challenge in organic synthesis, offering access to structures with applications ranging from pharmaceuticals to materials science. ontosight.ai The high ring strain of cyclopropanes imparts unique reactivity, making them valuable synthetic intermediates. ontosight.aisolubilityofthings.com Various methodologies have been developed to introduce this motif, often involving the transformation of cyclopropene precursors or direct cyclopropanation of alkenes.

One powerful strategy involves the directed carbometallation of cyclopropene derivatives. For instance, a diastereoselective method has been developed for the copper-catalyzed addition of diorganozinc reagents to cyclopropene substrates. nih.gov In this approach, functional groups like esters on the cyclopropene ring direct the addition of the organozinc reagent with high facial selectivity. This carbozincation reaction, followed by trapping the resulting cyclopropylzinc intermediate with an electrophile, allows for the creation of highly functionalized cyclopropanes with excellent control over stereochemistry. nih.gov The reaction proceeds efficiently with catalysts such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI). nih.gov

Palladium-catalyzed reactions have also emerged as a key tool for methylcyclopropanation. A notable example is the domino reaction of norbornenes with vinyl bromides, which constructs a methylcyclopropane group through a multi-step process involving oxidative addition, alkene insertion, and reductive elimination. frontiersin.org Mechanistic studies using Density Functional Theory (DFT) calculations have shed light on this complex transformation, identifying protonation as the rate-limiting step. frontiersin.org

The synthesis of cyclopropene derivatives themselves, which serve as precursors for these reactions, often involves the [2+1] cycloaddition of carbenoids to alkynes. researchgate.net Rhodium and copper catalysts are widely used for this purpose. For example, rhodium-catalyzed reactions of ethyl diazoacetate with alkynes like 2-butyne (B1218202) can produce substituted cyclopropenes. researchgate.net These cyclopropenes can then be elaborated into more complex structures.

These methods provide access to functionalized cyclopropanes that are valuable building blocks. The ability to control both regio- and stereoselectivity is crucial, enabling the synthesis of complex targets, including those with quaternary carbon centers. nih.gov

Cyclopropene-Based Click Chemistry Applications

Cyclopropenes, particularly 1-methylcyclopropene derivatives, have gained significant attention as "mini-tags" for bioorthogonal chemistry. researchgate.netnih.gov Their small size and high reactivity in specific ligation reactions make them ideal for labeling and tracking biomolecules in living systems. The primary reaction employed is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. researchgate.netnih.gov This reaction is a type of "click chemistry": it is fast, highly selective, and proceeds under mild, biological conditions without the need for a toxic catalyst. nih.govresearchgate.netwikipedia.org

The reactivity and stability of these cyclopropene tags can be finely tuned by altering the substituent at the 3-position. nih.gov A systematic study of a series of 1-methyl-3-substituted cyclopropenes revealed that the rates of their cycloaddition with tetrazines vary by over two orders of magnitude depending on the substituent. nih.gov This allows researchers to select a tag with the optimal balance of reactivity and stability for a specific application. An important discovery from these studies is a 3-amidomethyl-1-methylcyclopropene, which reacts significantly faster than previously reported tags while maintaining excellent stability in aqueous environments. nih.gov

Table 1: Reaction Kinetics of Substituted Methylcyclopropenes with a Tetrazine This interactive table summarizes the second-order rate constants for the IEDDA reaction between various 1-methyl-3-substituted cyclopropenes and 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine at 37°C. Data sourced from detailed kinetic studies. nih.gov

EntryCyclopropene Substituent (at C-3)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
1-CH₂OH0.28
2-CH₂NHC(O)CH₃0.65
3-CH₂OC(O)NH(p-tolyl)0.35
4-C(O)OHUnstable
5-CH₂OCH₃0.005

The applications of cyclopropene-based click chemistry are extensive and rapidly growing:

Bioconjugation and Imaging: These mini-tags have been successfully used for labeling biomolecules like DNA. nih.gov The fast kinetics of the IEDDA reaction enable efficient labeling even at low concentrations. acs.org For example, a cyclopropene-based carbonate, (2-methylcycloprop-2-en-1-yl)methyl (4-nitrophenyl) carbonate, has been synthesized on a gram-scale and serves as a key building block for functionalizing materials and molecules for imaging and theranostics. nih.govresearchgate.net

Metabolic Glycoengineering: Cyclopropene-modified sugars, such as mannosamine (B8667444) derivatives, can be metabolically incorporated into cellular glycans. beilstein-journals.org Once displayed on the cell surface, these chemical reporters can be tagged with tetrazine-linked probes (e.g., fluorophores), allowing for the visualization and study of glycan trafficking and dynamics. beilstein-journals.org The small size of the cyclopropene tag is a significant advantage in these applications, as it is less likely to interfere with metabolic pathways compared to bulkier tags. nih.gov

Biomaterials Science: The robust and efficient nature of the cyclopropene-tetrazine ligation is ideal for fabricating advanced biomaterials. nih.gov It has been used to functionalize synthetic vascular grafts and other scaffolds, demonstrating its potential for creating bioengineered tissues. researchgate.net

The combination of high stability, rapid bioorthogonal reactivity, and tunable properties makes this compound derivatives powerful and versatile tools for a wide range of research applications, from fundamental organic synthesis to advanced cell biology. nih.gov

Analytical Research Techniques for 3 Methylcyclopropene and Its Metabolites

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques are fundamental in the analysis of 3-Methylcyclopropene, a volatile compound, and its potential metabolites. These methods allow for the separation of the target analyte from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the trace analysis of volatile organic compounds like this compound. Its high sensitivity and specificity make it ideal for detecting minute quantities of the compound in various samples. In this method, the gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectra that can be used for definitive identification.

The specificity of MS detection allows for the positive identification of analytes even at low concentrations. For compounds of moderate-to-low carbon content, GC-MS demonstrates comparable performance to other detectors in terms of linearity and repeatability, with the added advantage of structural information from the mass spectrum. The sensitivity of MS detection can be significantly higher than that of other common GC detectors, which is critical for trace contaminant analysis.

Table 1: Comparison of Detection Limits for Trace Analytes using different GC detectors.

Analyte Type GC-MS Detection Limit (ppb) GC-FID Detection Limit (ppb) GC-TCD Detection Limit (ppb)
Oxygenates Low ppb range ~50 High ppm range
Mercaptans Low ppb range ~50 High ppm range
Sulfides Low ppb range ~50 High ppm range

This table is generated based on comparative data for similar volatile organic compounds and illustrates the enhanced sensitivity of GC-MS.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for assessing the purity of this compound. The FID is highly sensitive to hydrocarbons and exhibits a linear response over a wide range of concentrations, making it well-suited for quantitative analysis.

In GC-FID, the sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on the components' boiling points and interactions with the stationary phase. As each component elutes from the column, it is burned in a hydrogen-air flame. The combustion of organic compounds produces ions, generating a current that is proportional to the amount of the analyte. By comparing the peak area of this compound to that of a known standard, its purity can be accurately determined.

Table 2: Typical GC-FID Parameters for Purity Assessment of Volatile Hydrocarbons.

Parameter Setting
Column Capillary column (e.g., DB-5, HP-5ms)
Injector Temperature 200 - 250 °C
Detector Temperature 250 - 300 °C
Oven Temperature Program Initial temp: 40-60°C, Ramp: 5-10°C/min, Final temp: 150-200°C
Carrier Gas Helium or Hydrogen

| Flow Rate | 1 - 2 mL/min |

Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of this compound derivatives and metabolites. These methods provide detailed information about the molecular structure, bonding, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For derivatives of this compound, NMR can be used to determine the position of substituents on the cyclopropene (B1174273) ring and to elucidate the structure of metabolic products.

The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information. For instance, the unique strained ring system of cyclopropene gives rise to characteristic chemical shifts for the olefinic and aliphatic protons and carbons. Any modification to the molecule will result in predictable changes in the NMR spectrum, allowing for the precise determination of the new structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Olefinic) ~108
C2 (Olefinic) ~108
C3 (Aliphatic) ~15
Methyl Carbon ~12

Note: These are approximate values and can vary based on the solvent and specific experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. The vibrational frequencies observed in IR and Raman spectra are characteristic of specific bonds and molecular motions.

For this compound and its derivatives, these techniques can be used to identify the presence of the C=C double bond in the strained three-membered ring, as well as the C-H bonds of the methyl group and the ring. The vibrational frequencies of the cyclopropene ring are particularly sensitive to substitution, and changes in the spectra can be used to confirm the formation of derivatives. For example, the C=C stretching vibration in cyclopropene appears at a characteristic frequency that can be monitored to study reactions involving this functional group.

Table 4: Characteristic Vibrational Frequencies for Cyclopropene Ring System.

Vibrational Mode Approximate Frequency (cm⁻¹)
C=C Stretch 1640 - 1680
=C-H Stretch 3070 - 3100

Advanced Detection Methods in Kinetic and Environmental Studies

The study of the reaction kinetics and environmental fate of a reactive molecule like this compound often requires advanced detection methods with high sensitivity and time resolution.

For kinetic studies, techniques such as laser flash photolysis coupled with time-resolved detection methods can be employed to study the fast reactions of this compound with atmospheric oxidants like hydroxyl radicals (OH) or ozone (O₃). Advanced detection techniques capable of monitoring reactive intermediates in real-time are crucial for elucidating reaction mechanisms.

In the context of environmental monitoring, where concentrations can be extremely low, highly sensitive techniques are necessary. Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique that can be used for the detection of trace gases in the atmosphere. Its ability to achieve very long pathlengths allows for the detection of compounds at parts-per-trillion levels. While not yet specifically applied to this compound, its successful use for other volatile organic compounds and reactive species suggests its potential for monitoring this compound and its atmospheric degradation products. Fast chromatography techniques, such as fast GC-MS, can also be applied to monitor the rapid changes in the concentration of this compound and its metabolites in environmental or biological systems.

Table 5: Potential Advanced Detection Methods for this compound Studies.

Technique Application Key Advantage
Laser Flash Photolysis - Laser Induced Fluorescence Kinetic studies of reactions with atmospheric oxidants High sensitivity and specificity for radical detection
Cavity Ring-Down Spectroscopy (CRDS) Environmental trace gas monitoring Extremely high sensitivity for absolute absorption measurements

Resonance-Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometry (ReTOFMS)

Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with Time-of-Flight Mass Spectrometry (TOFMS) is a powerful analytical tool for the selective ionization and detection of trace compounds. nih.gov This technique utilizes tunable lasers to achieve species-selective ionization, which, when combined with the high mass resolution of TOFMS, provides a robust method for identifying and quantifying specific molecules in complex mixtures. nih.gov

Principle of Operation

The ReTOFMS process involves a two-step photoionization. Initially, a molecule absorbs a photon from a tunable laser, promoting it to an excited electronic state. This first step is wavelength-dependent and specific to the molecule's electronic structure. If the photon energy matches the energy difference between the ground and an excited state, the absorption is resonant, significantly increasing the ionization efficiency. Subsequently, the excited molecule absorbs one or more additional photons, leading to its ionization. The resulting ions are then accelerated into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z).

For this compound, a volatile unsaturated hydrocarbon, ReTOFMS would offer significant advantages over conventional mass spectrometry techniques. The selectivity of the ionization process would depend on the electronic transitions of the molecule. Alkenes, including cyclic alkenes, typically exhibit strong π → π* transitions in the vacuum ultraviolet (VUV) region. The presence of the methyl group in this compound may slightly shift these absorption bands. A hypothetical ReTOFMS analysis would involve scanning the laser wavelength to find a resonant transition specific to this compound, allowing for its selective ionization and detection even in the presence of isomers or other hydrocarbons.

Detailed Research Findings (Hypothetical)

In a hypothetical ReTOFMS study of this compound, a tunable laser system would be employed to probe the electronic transitions of the molecule. The expected research findings would likely focus on identifying a specific resonant wavelength for selective ionization and characterizing the fragmentation pattern of the molecular ion.

The mass spectrum of this compound (C₄H₆, molecular weight: 54.09 g/mol ) would be expected to show a prominent molecular ion peak at m/z 54. nih.gov The fragmentation pattern upon ionization can provide structural information. Based on studies of similar small cyclic hydrocarbons, the fragmentation of the this compound molecular ion could involve the loss of a hydrogen atom, a methyl group, or ring-opening followed by fragmentation.

A study on the gas-phase formation of 1-methylcyclopropene (B38975) and this compound has indicated that C₄H₆ isomers can be identified using photoionization spectra. researchgate.net While this study did not use ReTOFMS, it highlights the utility of photoionization in distinguishing between isomers.

Hypothetical ReTOFMS Data for this compound

ParameterExpected Value/ObservationSignificance
Optimal Resonance WavelengthEstimated in the VUV region (180-220 nm)Enables selective ionization of this compound over other hydrocarbons.
Molecular Ion (M⁺)m/z 54Confirms the molecular weight of the compound.
Major Fragment Ion 1m/z 53 ([M-H]⁺)Indicates the loss of a hydrogen atom.
Major Fragment Ion 2m/z 39 ([M-CH₃]⁺)Suggests the cleavage of the methyl group.
Other Significant Fragmentsm/z 27, 28, 29Resulting from ring opening and further fragmentation.

Analysis of Metabolites

The metabolism of cyclopropene derivatives can be complex, and the high reactivity of the cyclopropene ring may lead to various transformation products. nih.gov For instance, metabolic pathways could involve oxidation of the double bond to form an epoxide, followed by hydrolysis to a diol, or oxidation of the methyl group.

ReTOFMS could be a valuable tool for identifying these metabolites. Each metabolite would have a unique molecular weight and fragmentation pattern. Furthermore, the spectroscopic properties of the metabolites would likely differ from the parent compound, potentially allowing for their selective ionization using different laser wavelengths. For example, the introduction of a hydroxyl group would alter the electronic structure and thus the optimal resonance wavelength for ionization.

Laser-Induced Fluorescence (LIF) Techniques

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic method used for detecting and studying molecules that fluoresce. researchgate.net The technique involves exciting a molecule with a laser at a specific wavelength and then detecting the emitted fluorescent light at a longer wavelength. researchgate.net LIF is particularly useful for in-situ measurements and for studying the electronic structure of molecules. researchgate.net

Principle of Operation

In LIF, a tunable laser is used to excite a molecule from its ground electronic state to a specific vibrational level of an excited electronic state. Following excitation, the molecule can relax through various pathways, one of which is fluorescence, the emission of a photon. The emitted fluorescence is collected and can be analyzed in two ways: by scanning the laser wavelength to obtain an excitation spectrum or by dispersing the fluorescence at a fixed excitation wavelength to obtain an emission spectrum. The intensity of the fluorescence signal is proportional to the concentration of the target molecule.

For this compound, which is not expected to be strongly fluorescent in its native state, derivatization with a fluorescent tag might be necessary for LIF analysis. However, some unsaturated hydrocarbons can exhibit weak fluorescence in the UV region. A hypothetical LIF analysis of this compound would first require a detailed investigation of its photophysical properties to determine if it possesses any native fluorescence.

Detailed Research Findings (Hypothetical)

Given the likely low native fluorescence of this compound, research in this area would probably focus on developing derivatization strategies to attach a fluorophore to the molecule. The reactive double bond of the cyclopropene ring could be a target for such chemical tagging.

Alternatively, if native fluorescence is detected, research would concentrate on characterizing the excitation and emission spectra. The excitation spectrum would reveal the vibrational structure of the excited electronic state, while the emission spectrum would provide information about the vibrational structure of the ground electronic state.

Hypothetical LIF Data for a Fluorescently Labeled this compound Derivative

ParameterExpected Value/ObservationSignificance
Excitation Maximum (λex)Dependent on the chosen fluorophore (e.g., 488 nm)Wavelength used to excite the derivatized molecule.
Emission Maximum (λem)Dependent on the chosen fluorophore (e.g., 520 nm)Wavelength at which the maximum fluorescence intensity is observed.
Fluorescence Quantum YieldModerate to high for effective detectionA measure of the efficiency of the fluorescence process.
Fluorescence LifetimeNanosecond rangeCharacteristic time the molecule spends in the excited state.

Analysis of Metabolites

LIF could be particularly powerful for the analysis of this compound metabolites, especially after derivatization. If the metabolic process introduces functional groups (e.g., hydroxyl, carboxyl) that can be selectively targeted for fluorescent labeling, LIF could provide a highly sensitive method for their detection and quantification in biological samples. For example, a diol metabolite could be reacted with a fluorogenic reagent that specifically targets vicinal diols. This approach would offer high selectivity, as only the target metabolite would become fluorescent.

Theoretical and Computational Chemistry Studies of 3 Methylcyclopropene

Quantum Mechanical and Density Functional Theory (DFT) Calculations

At the forefront of computational investigations into 3-methylcyclopropene are quantum mechanical methods and, most prominently, Density Functional Theory (DFT). These calculations provide a robust framework for understanding the electronic structure and energetic landscapes that govern the compound's chemical reactions.

DFT calculations have been pivotal in unraveling the complex reaction mechanisms involving this compound and its derivatives. For instance, in the tetramerization of 3-methyl-cyclopropene-3-carbonitrile, a novel CN-Alder-ene reaction was identified, showcasing an unusual oligomerization for a 3,3-disubstituted cyclopropene (B1174273). researchgate.net Computational studies have also shed light on the cycloaddition reactions between methylcyclopropenes and tetrazines. nih.gov These investigations revealed that the high reactivity is due to the significantly lower distortion energy required for the methylcyclopropene to reach the transition-state geometry compared to acyclic alkenes. nih.gov

Furthermore, in the context of Rh(III)-catalyzed C–H activation/cycloaddition reactions, DFT studies have been employed to understand the reactivity of intermediates formed from cyclopropenes. acs.org These calculations helped to resolve conflicting mechanistic proposals by demonstrating that β-carbon elimination from a key tricyclic intermediate is a favorable pathway. acs.org The gas-phase formation of this compound from the reaction of the methylidyne radical (CH) with propylene (B89431) has also been explored theoretically, identifying barrierless reaction pathways. researchgate.net

Reaction Type Reactants Key Computational Insight Reference
Tetramerization3-Methyl-cyclopropene-3-carbonitrileIdentification of a novel CN-Alder-ene reaction pathway. researchgate.net
CycloadditionMethylcyclopropene and TetrazineLower distortion energy of methylcyclopropene in the transition state explains high reactivity. nih.gov
C-H Activation/CycloadditionN-phenoxyacetamide and this compoundβ-carbon elimination from a tricyclic intermediate is a favorable mechanistic step. acs.org
Gas-Phase FormationMethylidyne radical (CH) and PropyleneBarrierless reaction pathway leading to the formation of this compound. researchgate.net

DFT calculations are instrumental in predicting the reactivity and stereochemical outcomes of reactions involving this compound. In cycloaddition reactions with tetrazines, computational results have successfully reproduced experimentally observed reactivity trends. nih.gov These studies also revealed that the cycloaddition consistently occurs on the face of the cyclopropene away from the 3-substituent, explaining the observed stereoselectivity. nih.gov

The activation barriers calculated using DFT have shown a good correlation with the Highest Occupied Molecular Orbital (HOMO) energies of the cyclopropene derivatives. nih.gov This provides a predictive tool for designing new cyclopropene-based reagents with tailored reactivity. Furthermore, theoretical studies comparing the stability of 1-methylcyclopropene (B38975) and its tautomer, methylenecyclopropane (B1220202), have been conducted using DFT and ab initio methods. jjeci.netresearchgate.net These calculations have confirmed that methylenecyclopropane is the more stable isomer, a crucial piece of information for synthetic applications. jjeci.netresearchgate.net

Molecular Dynamics Simulations of Compound-Receptor Interactions

While specific molecular dynamics (MD) simulations centered solely on this compound are not extensively reported, the principles of MD are broadly applicable to understanding its interactions with biological receptors in a non-clinical context.

Molecular dynamics simulations are a powerful technique for modeling how small molecules like this compound might dock into the active site of a protein or other receptor. rsc.orgyoutube.com These simulations can elucidate the specific intermolecular forces, such as van der Waals interactions, that would govern the binding. By calculating the binding free energy, researchers can estimate the affinity of this compound for a particular binding pocket, providing insights into its potential as a structural motif in bioactive compounds. youtube.com

MD simulations allow for a thorough exploration of the conformational changes that occur in both the ligand and the receptor upon binding. rsc.org For a relatively rigid molecule like this compound, these simulations would primarily reveal its preferred orientation within a binding site and any subtle conformational adjustments it might undergo. More significantly, the simulations would show how the receptor's conformation adapts to accommodate the ligand, a key factor in understanding the molecular basis of recognition and potential activity.

In Silico Screening and Drug-Design Approaches (Non-Clinical Context)

In the realm of computational chemistry, this compound can be utilized as a foundational structure or fragment in non-clinical drug design and discovery efforts. acs.org

In silico screening methodologies, such as virtual screening and molecular docking, enable the rapid evaluation of large libraries of virtual compounds derived from a core scaffold. nih.gov By using the this compound structure as a starting point, computational chemists can systematically introduce chemical modifications and predict how these changes will affect the molecule's potential to bind to a biological target. This rational, computer-aided approach can help prioritize which novel molecules hold the most promise for synthesis and further investigation, streamlining the discovery pipeline. nih.gov While specific drug design campaigns centered on this compound are not widely published, the application of these in silico techniques is a standard and valuable strategy in modern medicinal chemistry research. researchgate.net

Prediction of Inhibitory Activities for Plant Regulatory Enzymes

Theoretical and computational chemistry provides powerful tools for predicting the interaction between small molecules and biological targets, such as plant regulatory enzymes. These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are crucial for screening potential inhibitors and understanding their mechanisms of action before undertaking extensive experimental work. nih.govmdpi.com In the context of this compound and its isomers, computational studies have primarily focused on their interaction with key components of the ethylene (B1197577) biosynthesis and signaling pathways, which are central to plant growth, development, and senescence. publications.gc.cajst.go.jp

The primary mode of action for cyclopropene-based compounds as plant growth regulators is the inhibition of ethylene perception. doraagri.com Ethylene responses are mediated by a family of receptors, such as ETR1, which contain a copper ion (Cu(I)) in their N-terminal transmembrane domain. nih.govnih.gov This copper ion is the binding site for ethylene. Computational studies, particularly molecular docking, have been employed to model the interaction of ethylene and its antagonists with this receptor. nih.govkcl.ac.uk These models reveal that the effectiveness of an inhibitor is related to its binding affinity for the receptor's active site. kcl.ac.uk For instance, molecular docking studies on 1-methylcyclopropene (1-MCP), a structural isomer of this compound, show it has a higher binding affinity to the ethylene receptor than ethylene itself, explaining its potent inhibitory effect. kcl.ac.uk

While specific computational studies focusing exclusively on this compound are limited, experimental research has confirmed that it does act as an ethylene antagonist, although it is less potent than 1-methylcyclopropene. acs.org This suggests that this compound also interacts with the ethylene receptor, but likely with a lower binding affinity.

More recent computational research has expanded to other plant regulatory enzymes beyond the ethylene receptor. A 2024 in silico study investigated the interaction of various cyclopropane (B1198618) derivatives with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), a key enzyme responsible for catalyzing the final step in ethylene biosynthesis in Arabidopsis thaliana. ffhdj.com Using molecular docking, the study calculated the binding constants for several compounds, including a molecule referred to as "methylcyclopropane," providing a quantitative prediction of its inhibitory potential against the ACO2 enzyme. ffhdj.com The results demonstrated that cyclopropane-based molecules can effectively bind to the ACO2 active site, with some novel derivatives showing higher binding constants than commonly known inhibitors. ffhdj.com

Table 1: Predicted Binding Constants of Various Compounds with the Plant Enzyme ACO2 ffhdj.com
CompoundPredicted Binding Constant (K)Notes
(1S,2R)-(E)-1-chloro-2-phenyl-cyclopropane-1-carboxylic acid3.53 x 10-4Newly synthesized derivative
(1R,2S)-(E)-1-chloro-2-phenyl-cyclopropane-1-carboxylic acid2.54 x 10-4Newly synthesized derivative
Pyrazinoic Acid7.61 x 10-3Known inhibitor
Methylcyclopropane (B1196493)*0.188 x 10-3Represents methylcyclopropene isomer

Note: The study uses the term "methylcyclopropane," which is interpreted here as representing a methylcyclopropene isomer used for comparison.

These computational predictions offer a valuable starting point for identifying and designing new, more effective inhibitors of key plant regulatory enzymes. By quantifying the binding affinity, these models allow for the prioritization of compounds for synthesis and subsequent in vitro and in vivo testing. mdpi.com

Computational Assessment of Structural Modifications on Bioactivity

Computational chemistry is an indispensable tool for assessing how modifications to a molecule's structure can impact its biological activity. By altering functional groups or changing stereochemistry, scientists can tune a compound's properties to enhance its efficacy as an inhibitor. This is particularly relevant for cyclopropene derivatives, where small structural changes have been shown to cause significant differences in their ability to act as ethylene antagonists. researchgate.net

The comparison between 1-methylcyclopropene and this compound is a clear example of how substituent placement impacts bioactivity. Although they are structural isomers, 1-methylcyclopropene is a significantly more potent inhibitor of ethylene action. acs.org Experimental studies comparing various cyclopropene derivatives have demonstrated this principle. For instance, a study comparing cyclopropene, 1-methylcyclopropene (1-MCP), and 3,3-dimethylcyclopropene found that the potency of these compounds as ethylene antagonists varied by several orders of magnitude. researchgate.net Cyclopropene and 1-MCP were effective at concentrations around 0.5 nL L⁻¹, whereas 3,3-dimethylcyclopropene required concentrations of 1 µL L⁻¹ to achieve a similar effect, making it roughly 1000 times less active. researchgate.net

Molecular docking simulations can further elucidate the structural basis for these differences in activity. By modeling how each modified cyclopropene fits into the active site of the ethylene receptor, researchers can visualize how a substituent at the C1 versus the C3 position alters the binding orientation and interaction energies. For example, a methyl group at the C1 position (as in 1-MCP) may allow for a more favorable interaction with the copper ion and surrounding amino acid residues in the receptor compared to a methyl group at the C3 position. The addition of two methyl groups at the C3 position (as in 3,3-dimethylcyclopropene) could introduce steric hindrance that prevents the molecule from binding effectively within the receptor pocket. researchgate.net

Table 2: Effect of Structural Modification on the Concentration of Cyclopropenes Required to Inhibit Ethylene Action in Carnation Flowers researchgate.net
CompoundStructural ModificationEffective Inhibitory Concentration
CyclopropeneUnsubstituted~0.5 nL L-1
1-Methylcyclopropene (1-MCP)Methyl group at C1~0.5 nL L-1
3,3-DimethylcyclopropeneTwo methyl groups at C3~1 µL L-1 (1000 nL L-1)

The computational assessment of structural modifications allows for a rational design approach to developing new plant growth regulators. By understanding the structure-activity relationship, chemists can focus on synthesizing derivatives that are predicted to have the highest bioactivity, saving significant time and resources in the discovery process. nih.gov

Stability, Reactivity, and Environmental Transformation Pathways in Research Contexts

Atmospheric Fate and Environmental Reactivity

The atmospheric fate of volatile organic compounds like 3-methylcyclopropene is primarily governed by their reactions with key atmospheric oxidants and their susceptibility to photolysis.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), while ozone (O₃) plays a significant role in the degradation of unsaturated compounds, particularly at night. The reaction rate constants for these oxidants with a specific compound determine its atmospheric lifetime.

While experimental data for this compound are not available, rate constants and corresponding atmospheric half-lives have been estimated for the closely related isomer, 1-methylcyclopropene (B38975), using structure-activity relationship (SAR) models. nih.gov

Reaction with Hydroxyl Radicals (•OH): The gas-phase reaction of 1-methylcyclopropene with photochemically-produced hydroxyl radicals is estimated to proceed with a rate constant of 8.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of approximately 4 hours, assuming an average atmospheric •OH concentration of 1.5 x 10⁶ radicals/cm³. nih.gov This rapid reaction suggests that degradation by hydroxyl radicals is a major atmospheric removal pathway.

Reaction with Ozone (O₃): The reaction of 1-methylcyclopropene with ozone is also predicted to be a significant degradation pathway. The estimated rate constant for this reaction is 7.0 x 10⁻¹⁶ cm³/molecule-sec at 25°C. This results in a calculated atmospheric half-life of about 38 minutes, assuming a typical ambient ozone concentration of 7 x 10¹¹ molecules/cm³. nih.gov The reaction of ozone with the double bond of the cyclopropene (B1174273) ring is expected to be a fast process, leading to the formation of primary ozonides which subsequently decompose into smaller, oxygenated products.

Table 2: Estimated Atmospheric Reaction Data for 1-Methylcyclopropene at 25°C nih.gov

OxidantRate Constant (cm³/molecule-sec)Assumed Oxidant ConcentrationCalculated Atmospheric Half-Life
Hydroxyl Radical (•OH)8.7 x 10⁻¹¹1.5 x 10⁶ molecules/cm³~ 4 hours
Ozone (O₃)7.0 x 10⁻¹⁶7 x 10¹¹ molecules/cm³~ 38 minutes

Photolytic degradation, or photolysis, occurs when a molecule absorbs a photon of light, leading to its decomposition. The potential for this pathway is determined by the molecule's absorption spectrum and its quantum yield. The quantum yield is the ratio of the number of molecules that degrade to the number of photons absorbed. wikipedia.org

Research into the photochemistry of alkyl-substituted cyclopropenes in solution indicates that they undergo decomposition upon irradiation with far-ultraviolet light (185-228 nm). The primary pathway involves the cleavage of a σ-bond in the cyclopropene ring to form a vinylcarbene intermediate, which then rearranges to produce a variety of products, including allene, alkyne, and 1,3-diene derivatives.

A quantitative assessment of the atmospheric importance of photolysis requires the specific quantum yield for this compound under environmentally relevant light conditions. However, specific quantum yield data for this compound is not available in the reviewed scientific literature. Without this information, it is not possible to calculate the rate of its photolytic degradation in the atmosphere.

Soil and Aquatic Environment Persistence Studies

There is a notable lack of published research specifically investigating the persistence and degradation of this compound in soil and aquatic environments. The environmental fate of a chemical in these media is complex, involving a combination of biotic and abiotic processes.

Potential degradation pathways for this compound in soil and water would likely include:

Biodegradation: Microbial communities in soil and water possess a vast array of enzymes capable of degrading organic compounds. The strained and reactive nature of the cyclopropene ring might make it susceptible to enzymatic attack, although the specific pathways and rates are unknown.

Abiotic Hydrolysis: As discussed in section 7.1.2, reaction with water could be a degradation pathway, with the rate being highly dependent on factors like pH and temperature.

Adsorption: The compound may adsorb to soil organic matter and mineral particles. Adsorption can affect its bioavailability for microbial degradation and its mobility in the environment. mdpi.com

Photodegradation: In the upper layers of aquatic systems (the photic zone), direct photolysis by sunlight could occur, similar to the atmospheric process. However, the presence of other light-absorbing substances in natural waters can influence this process.

Volatilization Dynamics from Different Media

Volatilization is a key process influencing the environmental distribution of this compound due to its expected high vapor pressure and Henry's Law constant, similar to other low molecular weight cyclic alkenes. This process dictates the transfer of the compound from a liquid or solid phase (e.g., water or soil) to the gas phase.

From Water: The tendency of a chemical to volatilize from water is primarily described by its Henry's Law constant. For small, non-polar molecules like this compound, this constant is expected to be relatively high, indicating a strong preference for the gaseous phase over the aqueous phase. The volatilization rate from water is influenced by factors such as water temperature, turbulence, and air velocity at the water's surface. In still water, the process is slower and diffusion-controlled, whereas in turbulent water, the rate of volatilization increases significantly.

From Soil: Volatilization from soil is a more complex process, influenced by soil properties such as moisture content, temperature, organic matter content, and porosity. For a volatile compound like this compound, a significant portion applied to or present in the soil is likely to be lost to the atmosphere. The rate of volatilization from soil is generally highest from moist soils with low organic matter, as the compound has a lower affinity for the soil particles and is readily transported to the soil surface in the water vapor. As the soil dries, the volatilization rate may decrease as the compound becomes more strongly adsorbed to the soil particles.

Due to a lack of direct experimental data for this compound, the following table provides a qualitative overview of the expected volatilization dynamics based on the behavior of analogous compounds like 1-methylcyclopropene, which is known to be highly volatile.

Interactive Data Table: Expected Volatilization Dynamics of this compound from Different Media

MediaKey Influencing FactorsExpected Volatilization PotentialResearch Findings on Analogous Compounds
Water Henry's Law Constant, Water Temperature, Surface AgitationHigh1-Methylcyclopropene is described as highly volatile from aqueous solutions.
Sandy Soil (Low Organic Matter) Soil Moisture, Soil Temperature, Air FlowHigh to Very HighVolatile organic compounds exhibit rapid dissipation from coarse-textured soils with low organic matter.
Clay Soil (High Organic Matter) Soil Moisture, Soil Temperature, Adsorption to Organic CarbonModerate to HighIncreased adsorption to organic matter can reduce the rate of volatilization compared to sandy soils.
Dry Soil Adsorption to Soil Particles, Low Water EvaporationLow to ModerateIn the absence of water, volatile compounds can be more strongly adsorbed to soil mineral surfaces, reducing volatilization.

Leaching Potential in Soil Systems

Leaching is the process by which a chemical is transported through the soil profile with percolating water. The potential for a compound to leach is primarily determined by its water solubility and its tendency to adsorb to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil.

For this compound, its small molecular size and expected moderate water solubility suggest some potential for leaching. However, its non-polar nature, as indicated by a computed octanol-water partition coefficient (LogP) of approximately 1.4 nih.gov, suggests that it will have an affinity for the organic matter in soil. A higher LogP value generally correlates with a higher Koc, indicating stronger adsorption to soil and lower leaching potential.

The leaching of this compound will be significantly influenced by soil type. In soils with low organic matter content, such as sandy soils, the compound will be less strongly adsorbed and therefore more mobile and prone to leaching. Conversely, in soils with high organic matter content, such as clay or loam soils, adsorption will be more significant, leading to reduced mobility and a lower risk of leaching to groundwater. Other factors that influence leaching include the amount and frequency of rainfall or irrigation, soil pH, and the rate of other competing processes like volatilization and degradation.

Given the high volatility of this compound, it is likely that volatilization will be a more significant dissipation pathway from the upper soil layers than leaching. However, under conditions of high rainfall or irrigation shortly after application, some downward movement through the soil profile could occur, particularly in vulnerable soil types.

The following interactive table summarizes the expected leaching potential of this compound in different soil systems, based on general principles of pesticide fate and the properties of similar small hydrocarbon molecules.

Interactive Data Table: Expected Leaching Potential of this compound in Soil Systems

Soil TypeKey Soil PropertiesAdsorption PotentialExpected Leaching PotentialResearch Findings on Analogous Compounds
Sandy Soil Low Organic Matter, High PorosityLowHighCompounds with low to moderate Koc values are more mobile in sandy soils.
Loam Soil Moderate Organic Matter, Good StructureModerateModerateA balance of adsorption and water movement leads to moderate leaching potential.
Clay Soil High Organic Matter, Low PorosityHighLowStrong adsorption to organic matter and slow water movement limit leaching.
Soil with High Organic Carbon Very High Organic Matter ContentVery HighVery LowThe high organic carbon content strongly binds non-polar compounds, significantly reducing their mobility.

Advanced Formulation and Delivery System Research Non Clinical Applications

Encapsulation Technologies for Controlled Release

Encapsulation is a primary strategy to stabilize volatile cyclopropene (B1174273) compounds and enable their controlled release. This involves trapping the active molecule within a larger host molecule or a polymeric matrix.

Cyclodextrin (B1172386) Inclusion Complex Formation and Characterization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for forming "host-guest" inclusion complexes with non-polar molecules like 3-methylcyclopropene. oatext.commdpi.comoatext.com This encapsulation protects the unstable guest molecule from degradation and provides a mechanism for its subsequent release. google.com

The formation of these complexes can be achieved through various methods, such as co-precipitation and kneading. oatext.comoatext.com In the co-precipitation method, the cyclodextrin is dissolved in a solution, and the guest molecule is introduced, leading to the formation and precipitation of the inclusion complex. nih.gov The kneading method involves mixing a slurry of cyclodextrin with the guest molecule to form a paste, which is then dried and processed. oatext.comoatext.com

Characterization of the resulting powder is crucial to confirm that an inclusion complex has formed, rather than a simple physical mixture. oatext.comoatext.com Several analytical techniques are employed for this purpose:

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the formation of the complex by detecting shifts in the characteristic absorption bands of the guest molecule's functional groups upon its inclusion within the cyclodextrin cavity. mdpi.comnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The thermal stability of the guest molecule is typically enhanced when it is encapsulated, which is observed as a higher degradation temperature for the complex compared to the free guest molecule. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying inclusion complexes in solution. Changes in the chemical shifts of the protons of both the host (cyclodextrin) and guest (methylcyclopropene) molecules provide definitive evidence of encapsulation. mdpi.comicmpp.ro Protons located inside the cyclodextrin cavity (H3 and H5) often show the most significant shifts upon inclusion of a guest molecule. mdpi.com

Scanning Electron Microscopy (SEM): SEM is used to observe the morphological changes in the cyclodextrin crystals after the inclusion of the guest molecule.

Table 1: Example of Spectroscopic and Thermal Data for Host-Guest Inclusion Complex Characterization This table presents representative data from studies on cyclodextrin complexes to illustrate typical characterization findings.

Analysis TechniqueHost (β-Cyclodextrin)Guest Molecule (Example: Azomethine)Inclusion ComplexInterpretation
FTIR (cm⁻¹) O-H Stretching 33203186Shifted/BroadenedIndicates interaction between guest and host via hydrogen bonding. nih.gov
TGA Degradation Temp (°C) ~317~211~310Increased thermal stability of the guest molecule when inside the complex. nih.gov
¹H NMR Chemical Shift (Δδ ppm) for Inner Protons (H3/H5) N/AN/ASignificant shiftConfirms the guest molecule is located within the hydrophobic cavity of the cyclodextrin. mdpi.com

Polymeric Nanocarriers for Targeted Delivery

Polymeric nanocarriers represent another advanced strategy for the delivery of active compounds like this compound. igi-global.com These are tiny particles, typically ranging from 1 to 100 nm, made from biodegradable polymers. igi-global.com The active ingredient is encapsulated within the polymer matrix, which protects it from environmental degradation caused by factors like light, heat, and oxygen. mdpi.com

This technology enables the controlled or triggered release of the encapsulated compound, which is crucial for maximizing its effect over an extended period. igi-global.commdpi.com Polymers commonly used for these applications in agricultural research include:

Polylactic acid (PLA) igi-global.com

Poly(ε-caprolactone) (PCL) mdpi.com

Ethyl cellulose (B213188) (EC) mdpi.com

Chitosan igi-global.com

The formation of these nanoparticles can be achieved by methods such as nano-emulsification or nanoprecipitation. The resulting nanocarriers offer a high surface-area-to-volume ratio, which can enhance the bioavailability of the active ingredient. igi-global.com Characterization of these polymeric nanocarriers is essential to ensure their quality and performance. Key parameters include:

Particle Size and Polydispersity Index (PDI): Measured using dynamic light scattering, these parameters determine the size distribution of the nanoparticles. A low PDI value indicates a uniform, monodispersed system. mdpi.com

Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their stability in a colloidal suspension. mdpi.com

Table 2: Example Characteristics of Polymeric Nanocarriers for Active Compound Encapsulation This table shows representative data for nanocarriers developed for encapsulating essential oils, illustrating the typical physical properties measured.

Encapsulant PolymerActive CompoundParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Poly(ε-caprolactone) (PCL)Lemon Essential Oil87.57≤ 0.150-12.43
Ethyl cellulose (EC)Lemon Essential Oil116.00≤ 0.150-5.80
Poly(ε-caprolactone) (PCL)Curcumin100.000.246-9.21
Ethyl cellulose (EC)Curcumin115.000.126-8.13

Data adapted from a study on polymeric nanocapsules for papaya preservation. mdpi.com

Devices for In Situ Generation and Application

To circumvent the challenges of storing and handling the unstable gaseous form of this compound, research has focused on developing devices that generate the compound on-site, immediately before application.

Development of Innovative Release Mechanisms

The instability of cyclopropenes has led to the development of systems where the active molecule is generated in situ from stable chemical precursors. google.com Patents describe devices that house a cyclopropene precursor and an activating agent in separate compartments. google.comgoogle.com When the application is needed, the two components are mixed, initiating a chemical reaction that releases the cyclopropene gas. google.com

Another major area of innovation involves release from encapsulated forms, particularly from cyclodextrin complexes. The release of the guest molecule from the cyclodextrin cavity is typically triggered by the displacement by water molecules. google.com This property is exploited in several controlled-release systems:

Sachet-Based Systems: These systems contain the cyclopropene-cyclodextrin complex powder within a sachet made of a moisture-permeable material. researchgate.net The release of the cyclopropene gas is triggered by the ambient humidity in the storage environment, allowing for a slow and continuous release over time. researchgate.netundip.ac.id

Active Packaging Films: The cyclopropene-cyclodextrin complex can be incorporated into biodegradable polymer films, such as those made from soy protein or polylactic acid. undip.ac.iddntb.gov.ua These films can be used as packaging liners or pads. The release of the active compound is governed by diffusion through the polymer matrix, which is often influenced by environmental humidity and temperature. nih.govundip.ac.id

Optimization of Application Systems for Horticultural Research

The primary goal of these delivery systems in horticulture is to inhibit the action of ethylene (B1197577), a plant hormone that triggers ripening and senescence in many fruits, vegetables, and flowers. ffhdj.commdpi.com Optimization of these systems is critical to achieving the desired biological effect without causing adverse effects, such as the irreversible inhibition of ripening. ffhdj.comresearchgate.net

Research focuses on tailoring the release kinetics to specific horticultural products and storage conditions. researchgate.netfrontiersin.org This is achieved by modifying various parameters of the delivery system:

Formulation Adjustments: For sachet and film systems, the concentration of the cyclopropene-cyclodextrin complex can be adjusted. In polymeric films, the type and concentration of plasticizers (like glycerol) can be modified to alter the film's permeability and, consequently, the release rate of the active compound. undip.ac.id

Environmental Control: The release of cyclopropene from cyclodextrin-based formulations is highly dependent on relative humidity (RH) and temperature. nih.govundip.ac.id Research has shown that a higher RH and higher temperature lead to a faster release rate. nih.gov By understanding these relationships, application systems can be designed to perform optimally under specific storage conditions (e.g., refrigerated vs. ambient).

In Situ Generation Control: For devices that generate cyclopropene chemically, optimization involves controlling the reaction rate. This can be managed by using mass flow controllers to regulate the flow of a carrier gas that passes through the reagents, ensuring a consistent and controlled generation of the pure active compound. google.com

Through the development of these advanced encapsulation and delivery technologies, researchers aim to provide effective and practical tools for horticultural applications, extending the shelf-life and maintaining the quality of perishable produce. frontiersin.orghorticultureresearch.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and sustainable methods for synthesizing 3-methylcyclopropene and its derivatives is a primary focus of ongoing research. While established methods exist, the exploration of novel synthetic routes is crucial for accessing new chemical diversity and improving the economic and environmental viability of production.

One emerging area is the use of continuous flow chemistry. A streamlined, flow-based approach for generating cyclopropenyllithium intermediates and their subsequent functionalization has been demonstrated. nih.gov This method offers significant advantages over traditional batch processing by eliminating the need for cryogenic conditions, reducing reaction times, and enhancing scalability and practicality. nih.gov

Researchers are also investigating novel reaction mechanisms. For instance, the tetramerization of a this compound derivative, 3-methyl-cyclopropene-3-carbonitrile, has been observed to proceed via a CN-Alder-ene reaction, a previously unknown pathway for cyclopropene (B1174273) oligomerization. researchgate.net This discovery opens the door to creating more complex molecules with multiple cyclopropane (B1198618) rings. researchgate.net Furthermore, the gas-phase reaction of the methylidyne radical (CH) with propylene (B89431) has been identified as a viable, albeit specialized, route to forming both 1-methylcyclopropene (B38975) and this compound. mhlw.go.jp

Future synthetic research will likely focus on:

Catalytic Methods: Developing new transition-metal catalyzed reactions to construct the cyclopropene ring with high selectivity and efficiency. researchgate.net

Green Chemistry Approaches: Utilizing environmentally benign reagents and solvents, and developing biocatalytic or photocatalytic syntheses to reduce the environmental footprint of production. nih.govacs.org

Diversity-Oriented Synthesis: Creating libraries of this compound derivatives with varied substitution patterns to explore a wider range of biological activities. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches for Cyclopropene Derivatives

Method Key Features Advantages Challenges
Traditional Batch Synthesis Involves sequential addition of reagents in a vessel with temperature control. Well-established procedures. Often requires cryogenic temperatures, long reaction times, and can be difficult to scale.
Continuous Flow Chemistry Reagents are pumped through a reactor where they mix and react. Improved heat transfer, enhanced safety, scalability, reduced reaction times, elimination of cryogenic conditions. nih.gov Requires specialized equipment and optimization of flow parameters.
Gas-Phase Radical Reactions Reaction of radicals like methylidyne with alkenes in the gas phase. Provides fundamental insights into reaction mechanisms. mhlw.go.jp Not practical for large-scale production, yields mixtures of isomers. mhlw.go.jp
Alder-Ene Type Reactions Cycloaddition reactions involving cyclopropene derivatives. Can produce complex oligomeric structures with high stereoselectivity. researchgate.net Limited to specific substituted cyclopropenes, may require elevated temperatures. researchgate.net

Deeper Understanding of Molecular Interactions Beyond Ethylene (B1197577) Receptors

While the interaction of cyclopropenes with ethylene receptors is well-documented, a significant frontier in research is the exploration of their molecular targets beyond this family of proteins. researchgate.netsinica.edu.tw The high reactivity of the strained cyclopropene ring suggests the potential for interactions with a variety of other biological macromolecules, which remains a largely unexplored area.

The current model of ethylene perception involves a family of receptor proteins (like ETR1 and ERS1) that, in the absence of ethylene, activate a protein kinase (CTR1) to suppress downstream signaling. researchgate.netnih.gov When ethylene or an antagonist like this compound binds, this suppression is relieved. researchgate.net Research has begun to probe the protein-protein interactions within this pathway, such as the binding between the receptor ETR1 and the downstream component EIN2. nih.govresearchgate.net Peptides have been developed that can disrupt this specific interaction, suggesting that molecules could target different nodes within the signaling cascade, not just the primary ethylene binding site. nih.govresearchgate.net

Future research should aim to:

Identify Novel Binding Partners: Employ techniques like affinity chromatography, pull-down assays, and photo-affinity labeling with modified this compound probes to identify new cellular proteins that interact with the compound.

Computational Modeling: Use molecular docking simulations to predict potential binding sites on a wide range of proteins, including enzymes, transcription factors, and other receptors, beyond the known ethylene signaling components.

Investigate Off-Target Effects: Systematically study the physiological and molecular effects of this compound in biological systems lacking ethylene receptors to uncover ethylene-independent activities. This could involve using mutant organisms or cell lines where the ethylene pathway is non-functional.

Uncovering these non-canonical interactions could reveal entirely new mechanisms of action and open up applications for this compound in fields far beyond plant science.

Development of Advanced Analytical Tools for Real-Time Monitoring

The volatile nature of this compound presents both a challenge and an opportunity for the development of advanced analytical tools. Real-time monitoring is crucial for understanding its environmental fate, ensuring effective application in enclosed environments, and studying its pharmacokinetics in various systems.

Current standard methods for detecting related compounds like 1-methylcyclopropene often involve gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). mhlw.go.jp These methods are highly sensitive and specific but typically require sample collection and off-site laboratory analysis, preventing true real-time feedback. mdpi.com

Emerging technologies for the on-site, continuous monitoring of volatile organic compounds (VOCs) hold great promise for this compound analysis:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the instantaneous detection of VOCs in the air, making it possible to track concentration changes in real-time without sample preparation. agritechtomorrow.com

Photoionization Detectors (PIDs): Portable PIDs can provide continuous monitoring of total VOC concentrations and are useful for assessing exposure levels in occupational settings. researchgate.netmdpi.com While not highly specific, they can be paired with pre-filter tubes to enhance selectivity. researchgate.net

Gas Sensor Arrays: Electronic nose technologies, which use arrays of different metal oxide semiconductor (MOS) or electrochemical sensors, can generate a unique "fingerprint" for a specific VOC or mixture of VOCs. mdpi.com These systems can be trained to recognize and quantify this compound in complex gaseous mixtures. mdpi.com

Wearable Sensors: The development of low-cost, wearable monitors for detecting toxic hydrocarbons is an active area of research. nih.gov Such devices could be adapted for personal exposure monitoring of this compound in agricultural or industrial environments.

Future research in this area will focus on improving the selectivity, sensitivity, and affordability of these real-time monitoring systems, potentially leading to miniaturized, deployable sensors for precise environmental and biological tracking. wikipedia.orgwikipedia.org

Table 2: Analytical Tools for Cyclopropene Monitoring

Technique Principle Mode Advantages Limitations
GC-MS/FID Chromatographic separation followed by mass spectrometry or flame ionization detection. Offline High sensitivity and specificity; gold standard for identification. mhlw.go.jp Time-consuming, requires laboratory equipment, not real-time. mdpi.com
PTR-MS Soft chemical ionization of VOCs followed by mass analysis. Real-Time Instantaneous detection, high sensitivity, no sample preparation. agritechtomorrow.com High initial cost, can be less effective for separating isomers.
PID Ionization of compounds by UV light and measurement of the resulting current. Real-Time Portable, continuous monitoring, relatively low cost. mdpi.com Non-specific (detects total VOCs), susceptible to humidity and interferents. nih.gov
Gas Sensor Arrays Adsorption of gas molecules onto sensor surfaces causes a change in electrical properties. Real-Time Can be trained for specific compounds, potential for low-cost, portable devices. mdpi.com Requires calibration, may suffer from sensor drift and cross-sensitivity.

Integration with Omics Technologies for Comprehensive Biological Insights

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the comprehensive biological impact of this compound. Moving beyond single-gene or single-pathway analysis, these high-throughput methods allow researchers to capture a holistic snapshot of the molecular changes induced by the compound.

Integrating multi-omics data can reveal complex interactions and regulatory networks that would be missed by studying each molecular layer in isolation. europa.euresearchgate.net For example, a transcriptomic study on citrus fruit treated with the related compound 1-methylcyclopropene revealed that inhibiting ethylene perception triggers widespread changes in gene expression related not only to ethylene signaling but also to cellular stress, respiration, and lipid degradation. sinica.edu.tw

Future research integrating this compound with omics technologies could include:

Transcriptomics (RNA-Seq): To identify all genes whose expression is up- or down-regulated following exposure to this compound. This can reveal novel signaling pathways and cellular processes affected by the compound.

Proteomics: To quantify changes in the entire protein landscape of a cell or tissue. This can confirm whether changes in gene expression translate to changes in protein levels and can also identify post-translational modifications that regulate protein activity.

Metabolomics: To measure the global changes in small-molecule metabolites. This provides a functional readout of the physiological state of the organism and can identify specific metabolic pathways that are altered by this compound treatment.

By combining these datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of exposure or effect, and uncover novel biological functions. acs.org

Sustainable and Environmentally Benign Application Methodologies

As with any agricultural chemical, developing sustainable and environmentally friendly methods for the application of this compound is a critical research priority. The goal is to maximize efficacy while minimizing environmental release and non-target effects. frontiersin.org Traditional application methods for agrochemicals can be inefficient and lead to environmental contamination. uwaterloo.ca

A key area of development is the use of advanced delivery systems that provide controlled and targeted release. For volatile compounds like this compound, encapsulation is a particularly promising strategy. researchgate.net

Biodegradable Polymer Encapsulation: Microcapsules made from natural, biodegradable polymers such as chitosan, alginate, or lignin (B12514952) can trap this compound. researchgate.netresearchgate.net These formulations allow for a slow, sustained release of the gas, increasing the duration of its effect and reducing the total amount of compound needed. mdpi.com

Nanocarrier Systems: Nanomaterials derived from natural sources, like cellulose (B213188) nanocrystals (CNCs), are being explored as "green" carriers for agrochemicals. researchgate.netuwaterloo.ca These systems can improve the dispersion of hydrophobic compounds in water and facilitate their delivery. uwaterloo.ca

Hydrogel Formulations: Biopolymeric hydrogels, which can hold large amounts of water, can also serve as vehicles for the controlled release of active compounds, providing a moisture-retaining and biodegradable application matrix. researchgate.net

These innovative approaches align with the principles of green chemistry and sustainable agriculture, aiming to create new value chains for bio-based delivery systems. europa.eu The development of such "smart" formulations will be essential for the future use of this compound, ensuring both its effectiveness and its environmental compatibility. nih.govnih.gov

Discovery of New Biological Activities in Non-Plant Systems

The unique, strained three-membered ring of the cyclopropene moiety is a structural feature found in a variety of biologically active natural products. Compounds containing cyclopropane or cyclopropene rings are known to exhibit a wide spectrum of activities, including antifungal, antimicrobial, and antitumor effects. This suggests that this compound itself, or its derivatives, may possess valuable biological activities in non-plant systems such as microbes, fungi, or even in mammalian cells for therapeutic purposes.

The exploration of cyclopropene derivatives in medicinal chemistry is an active field. For instance, substituted methylcyclopropenes have been developed as "mini-tags" for bioorthogonal chemistry, where their rapid reaction with tetrazines is used to label biomolecules in living systems. nih.gov This demonstrates that the cyclopropene ring can be a reactive handle for specific chemical transformations within a biological context.

Future research should focus on screening this compound and a library of its derivatives against a wide range of biological targets:

Antimicrobial and Antifungal Assays: Testing for inhibitory activity against panels of pathogenic bacteria and fungi.

Enzyme Inhibition Screens: Assessing the ability to inhibit the activity of key enzymes involved in disease processes.

Cytotoxicity Assays: Evaluating effects on various cancer cell lines to identify potential antitumor properties.

The discovery of a novel biological activity in a non-plant system would dramatically expand the potential applications of this compound, transforming it from a specialized agricultural tool into a lead compound for the development of new pharmaceuticals or other bioactive agents. acs.org

Q & A

Q. How should researchers document negative or inconclusive results related to this compound’s reactivity?

  • Methodological Answer :
  • Include detailed experimental logs in supplementary materials, noting equipment settings, failed conditions, and troubleshooting steps.
  • Discuss implications for future studies (e.g., catalyst limitations, solvent incompatibility).
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.